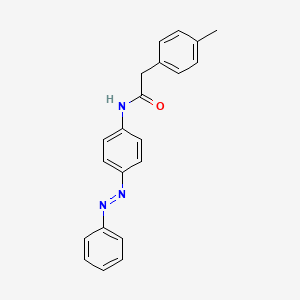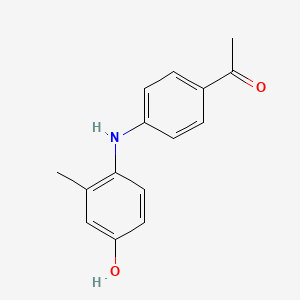![molecular formula C56H35N5O3 B14136083 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in the development of thermally activated delayed fluorescence (TADF) materials, which are used in organic light-emitting diodes (OLEDs) for their high efficiency and reduced efficiency roll-off .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves the fusion of benzoyl and quinoxaline units with phenoxazine moieties. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as phenoxazin-10-ylphenyl derivatives.
Coupling Reactions: These intermediates are then subjected to coupling reactions with quinoxaline units under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications in OLED manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield phenoxazine-based products with altered electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Palladium and platinum catalysts are often employed in coupling and substitution reactions.
Major Products
The major products formed from these reactions include various phenoxazine and quinoxaline derivatives, which can be further utilized in material science and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves its ability to undergo thermally activated delayed fluorescence. This process allows the compound to emit light efficiently by harvesting triplet excitons and converting them into singlet excitons, which then release energy as light. The molecular targets and pathways involved include the interaction with electron-donating and electron-withdrawing groups within the compound, facilitating efficient energy transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (PXZ-PQM)
- 2,3-Bis(4-(phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (DPXZ-PQM)
- 3,6-Di(phenoxazin-10-yl)dibenzophenazin-11-yl)phenylmethanone (DPXZ-DPPM)
Uniqueness
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine stands out due to its highly twisted molecular structure and rigid planar constituent moieties, which contribute to its high photoluminescence quantum yields and small singlet–triplet energy splitting. These properties make it particularly effective in TADF applications, offering high external quantum efficiency and low efficiency roll-off .
Eigenschaften
Molekularformel |
C56H35N5O3 |
|---|---|
Molekulargewicht |
825.9 g/mol |
IUPAC-Name |
10-[2,3-bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine |
InChI |
InChI=1S/C56H35N5O3/c1-7-19-49-43(13-1)59(44-14-2-8-20-50(44)62-49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-45-15-3-9-21-51(45)63-52-22-10-4-16-46(52)60)58-42-35-40(33-34-41(42)57-55)61-47-17-5-11-23-53(47)64-54-24-12-6-18-48(54)61/h1-35H |
InChI-Schlüssel |
CYEADAYKSCHDKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2OC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




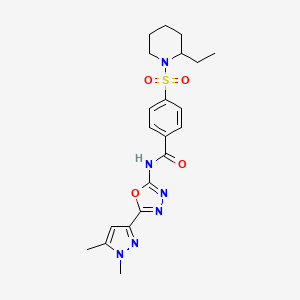

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
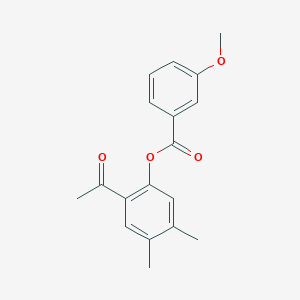
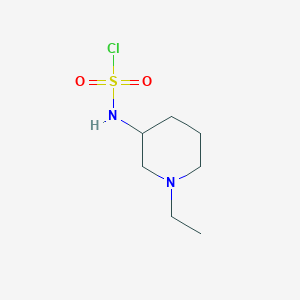
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)


![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
